2-Chloro-5-iodoanisole
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Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-iodoanisole-related compounds often involves regio- and enantioselective alkylation processes. For instance, a chiral precursor for PET tracers was synthesized from 3-iodoanisole through a series of steps starting with bischloromethylation, indicating a methodological approach to synthesizing iodinated anisoles (Kuroda et al., 2000)(Kuroda et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,3,5,6-tetrafluoroanisole, has been extensively studied through methods like gas-phase electron diffraction and quantum chemical calculations. These studies offer insights into the geometric structure and potential function for internal rotation, shedding light on the structural intricacies of chloro-iodoanisoles (Belyakov et al., 2005)(Belyakov et al., 2005).
Scientific Research Applications
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Organic Synthesis : Given its molecular structure, “2-Chloro-5-iodoanisole” could potentially be used in the synthesis of other complex molecules in the field of organic chemistry .
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Halogenated Aromatic Compounds Studies : It could also be used in studies involving halogenated aromatic compounds .
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Chromatography and Mass Spectrometry : This compound could be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify components in a mixture .
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Material Science : In material science, “2-Chloro-5-iodoanisole” could be used in the synthesis or modification of materials .
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Chemical Synthesis : It could be used as a reagent in various chemical synthesis processes .
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Life Science Research : In life science research, this compound could be used in various experimental procedures .
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Organic Synthesis : Given its molecular structure, “2-Chloro-5-iodoanisole” could potentially be used in the synthesis of other complex molecules in the field of organic chemistry .
-
Halogenated Aromatic Compounds Studies : It could also be used in studies involving halogenated aromatic compounds .
-
Chromatography and Mass Spectrometry : This compound could be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify components in a mixture .
-
Material Science : In material science, “2-Chloro-5-iodoanisole” could be used in the synthesis or modification of materials .
-
Chemical Synthesis : It could be used as a reagent in various chemical synthesis processes .
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Life Science Research : In life science research, this compound could be used in various experimental procedures .
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-iodo-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOAEMJHYWJFHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469029 |
Source
|
Record name | 2-Chloro-5-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodoanisole | |
CAS RN |
161949-50-4 |
Source
|
Record name | 1-Chloro-4-iodo-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161949-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-iodoanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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